2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Description
The compound “2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives are known to exhibit a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including “this compound”, has been assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C7H5N3OS . Its molecular weight is 179.20 .Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,3,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mechanism of Action
Target of action
The compound contains a 1,3,4-oxadiazole ring, which is a significant class of aromatic heterocyclic compounds . Compounds with this structure have been found to exhibit a wide range of biological activities .
Biochemical pathways
Compounds with a 1,3,4-oxadiazole structure have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of action
1,3,4-oxadiazole derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-12(16-8-11-2-1-7-20-11)9-22-14-18-17-13(21-14)10-3-5-15-6-4-10/h3-6,11H,1-2,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWMWZJXEKWNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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